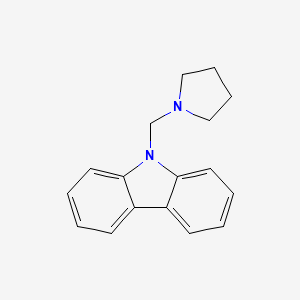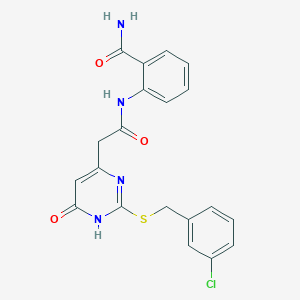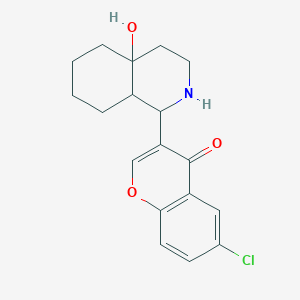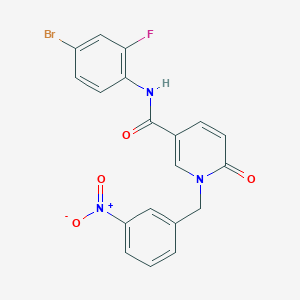
N-cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide, also known as CCT129202, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 by a group of researchers from the University of Dundee in Scotland. Since then, it has been extensively studied for its potential applications in various fields of research.
科学的研究の応用
Antibacterial Activity
Novel analogs related to N-cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide have been synthesized and tested, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity against mammalian cell lines and exhibited antibacterial properties at non-cytotoxic concentrations. Quantitative structure–activity relationship studies were also conducted to understand the antibacterial effects further (Palkar et al., 2017).
Antitumor Activity
Pyrazole derivatives, chemically related to N-cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide, have shown significant antitumor activity. Some compounds in this category demonstrated outstanding in vitro antitumor activity against various cancer cell lines, including HepG2. Their molecular structures and interactions with specific synthase complexes were studied through molecular docking and Density Functional Theory (DFT) studies, providing insights into their potential as antitumor agents (Fahim et al., 2019).
Heterocyclic Chemistry and Biological Activity
Research into the heterocyclization of derivatives similar to N-cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide has provided insights into the formation of compounds with potential biological activity. For instance, cyclizations involving derivatives yielded mixtures of compounds like pyrazolo[1,5-a]pyrimidine-7-carboxamides and pyrazolo[3,4-b]pyridine-4-carboxamides. These studies offer a pathway for the synthesis of new compounds that may possess a range of biological activities (Rudenko et al., 2011).
特性
IUPAC Name |
N-cyclohexyl-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-9-14(21-10(2)16-9)12-8-13(19-18-12)15(20)17-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKVIDSCLJJMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)




![8-Bromodibenzo[b,d]furan-2-carbonitrile](/img/structure/B2644790.png)


![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2644797.png)


![methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2644801.png)
![[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2644802.png)